molecular formula C7H9NO3 B8630579 N-(hydroxymethyl)dimethylmaleimide CAS No. 14342-18-8

N-(hydroxymethyl)dimethylmaleimide

Cat. No.: B8630579
CAS No.: 14342-18-8
M. Wt: 155.15 g/mol
InChI Key: IYXUMAIJEGUIHT-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)dimethylmaleimide is a chemical compound of interest in several research fields, particularly in organic synthesis and materials science. Its structure, featuring a hydroxymethyl group attached to a maleimide core, makes it a versatile building block or intermediate. Researchers may utilize this compound in the development of novel polymers, where it can act as a monomer or cross-linking agent. The reactive double bond in the maleimide ring is susceptible to Michael additions, while the hydroxymethyl group can undergo further functionalization, allowing for the creation of customized macromolecular structures with specific properties. In the field of radiochemistry and dosimetry, structurally related N-(hydroxymethyl) acrylamide compounds have been extensively studied as the primary monomers in tissue-equivalent polymer gel dosimeters used for three-dimensional verification of complex radiation doses in radiotherapy . Although specific studies on this compound in this context are not confirmed, its analogous functional groups suggest potential research value in developing new radiosensitive materials or as a cross-linker in gel matrices to measure sophisticated radiation distributions . The compound's mechanism of action in such applications would likely involve radiation-induced polymerization, where free radicals initiate a reaction that forms polymers, with the degree of polymerization being directly correlated to the absorbed dose. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet (SDS) prior to use and employ all appropriate personal protective equipment.

Properties

CAS No.

14342-18-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-(hydroxymethyl)-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C7H9NO3/c1-4-5(2)7(11)8(3-9)6(4)10/h9H,3H2,1-2H3

InChI Key

IYXUMAIJEGUIHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CO)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(hydroxymethyl)dimethylmaleimide and related maleimide derivatives:

Compound Substituents Molecular Weight Key Properties Applications References
This compound N-(CH₂OH), N-(CH₃)₂ ~183.18 g/mol* - Potential for hydrogen bonding via -CH₂OH
- Moderate hydrophobicity
- Likely used in polymer crosslinking (inferred from dimethylmaleimide analogs)
N-Benzylmaleimide N-(benzyl) 187.19 g/mol - High steric bulk
- Hydrophobic
- Polymer modification
- Bioconjugation
N-Methylmaleimide N-(CH₃) 111.10 g/mol - Low steric hindrance
- High reactivity in thiol additions
- Crosslinking agent for proteins
- Hydrogel synthesis
Succinimide No N-substituents (parent compound) 99.09 g/mol - Polar, water-soluble
- Reactive toward nucleophiles
- Pharmaceuticals (e.g., anticonvulsants)
- Precursor for maleimides
N-Phenylmaleimide N-(phenyl) 173.17 g/mol - Aromatic ring enhances UV stability
- Moderate reactivity
- Photoresists
- Thermosetting resins
Dimethylmaleimide-functionalized polyacrylamide Maleimide pendant groups on polymer backbone Variable - Photocrosslinking under UV light
- Tunable mechanical properties
- Hydrogels for biomedical applications

*Calculated based on molecular formula (C₇H₉NO₃).

Key Findings:

Reactivity :

  • N-Methylmaleimide exhibits higher reactivity in thiol-Michael additions compared to bulkier derivatives like N-benzylmaleimide or this compound due to reduced steric hindrance .
  • The hydroxymethyl group in this compound may enable unique reactivity, such as formaldehyde release under specific conditions (analogous to hydroxymethyl-containing preservatives; see ), though direct evidence is lacking .

N-Benzylmaleimide’s hydrophobic benzyl group makes it suitable for modifying polymer surfaces, whereas the hydroxymethyl group in the target compound may enhance compatibility with aqueous systems .

Limitations:

Direct experimental data on this compound is sparse in the provided evidence. Comparisons are inferred from structural analogs, and further studies are needed to validate its specific properties.

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